4-[(4-methoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
4-[(4-methoxyphenyl)methyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 4-methoxybenzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
4-Methoxybenzyl chloride+Piperidin-4-olK2CO3this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxy-benzyl)-piperidin-4-one.
Reduction: Formation of 4-(4-Methoxy-benzyl)-piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the piperidine ring.
4-Methoxybenzyl chloride: Precursor in the synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol.
4-Methoxybenzylamine: Contains the methoxybenzyl group with an amine functionality.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the methoxybenzyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-12-4-2-11(3-5-12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
UQEHBBKISZLMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
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